Cumulative Susceptibility of AME-Bearing Gram-Negative Isolates: Butikacin vs. Gentamicin at 12.5 µg/mL
In a 1978 head-to-head study, butikacin inhibited 93% of 268 aminoglycoside-resistant clinical isolates at 12.5 µg/mL, virtually identical to amikacin, whereas gentamicin inhibited only 14% of these same isolates at the identical concentration [1]. This near sevenfold difference in cumulative percent susceptibility against AME-bearing strains distinguishes butikacin from first-generation aminoglycosides such as gentamicin and kanamycin A.
| Evidence Dimension | Cumulative percent of aminoglycoside-resistant clinical isolates inhibited |
|---|---|
| Target Compound Data | 93% of 268 resistant isolates inhibited at 12.5 µg/mL |
| Comparator Or Baseline | Gentamicin: 14% of 268 resistant isolates inhibited at 12.5 µg/mL; Amikacin: similarly active to butikacin |
| Quantified Difference | Butikacin susceptibility rate is 6.6-fold higher than gentamicin (93% vs. 14%) against the same resistant panel |
| Conditions | In vitro broth dilution; 268 clinical isolates of gram-negative bacilli and S. aureus with confirmed aminoglycoside resistance |
Why This Matters
In resistance-focused research models, selecting butikacin over gentamicin eliminates the confounding variable of pre-existing AME-mediated resistance in ~80% of resistant isolates, substantially increasing experimental throughput and reproducibility.
- [1] Jevons S, Cheeseman HE, Brammer KW. In vitro studies with UK-18,892, a new aminoglycoside antibiotic. Antimicrob Agents Chemother. 1978;14(3):277-280. View Source
